D-Galactonic acid, gamma-lactone

Overview

Description

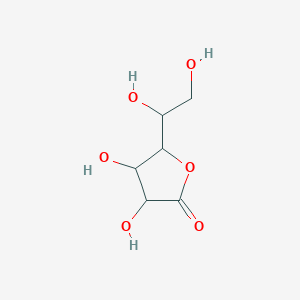

D-Galactonic acid, γ-lactone (CAS: 2782-07-2), also known as γ-D-galactonolactone, is a cyclic ester derived from the oxidation of D-galactose. Its molecular formula is C₆H₁₀O₆, with a molecular weight of 178.14 g/mol. Structurally, it features a five-membered γ-lactone ring formed by the esterification of the C1 carboxyl group with the C4 hydroxyl group of D-galactonic acid . This compound plays critical roles in microbial metabolism, lignocellulose degradation, and industrial biotechnology. For example, it serves as a precursor in the glycolysis pathway after enzymatic conversion to D-galactonic acid via glucolactonase .

Mechanism of Action

Target of Action

This compound is structurally similar to ascorbic acid (vitamin C), suggesting it may interact with similar biological targets

Mode of Action

Given its structural similarity to ascorbic acid, it may act as an antioxidant, neutralizing harmful free radicals in the body . .

Biochemical Pathways

Ascorbic acid is known to play a role in various biochemical pathways, including collagen synthesis, wound healing, and immune function . It’s possible that 5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one may influence similar pathways, but this requires further investigation.

Result of Action

If it acts similarly to ascorbic acid, it may contribute to antioxidant defenses, collagen synthesis, and immune function . .

Biological Activity

D-Galactonic acid, gamma-lactone (also known as D-galactono-γ-lactone), is a cyclic ester derived from D-galactonic acid. This compound has garnered attention in biochemical research due to its significant biological activities, particularly its role as an inhibitor of β-galactosidases and its potential implications in metabolic processes.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 178.14 g/mol

- CAS Number : 2782-07-2

- IUPAC Name : D-Galactono-γ-lactone

The structural characteristics of this compound enable it to mimic the transition state of substrates for β-galactosidases, facilitating its role as a competitive inhibitor.

Inhibition of β-Galactosidases

This compound is recognized primarily for its inhibitory effects on β-galactosidases, enzymes that catalyze the hydrolysis of β-galactosides into monosaccharides. This inhibition is crucial for various applications:

- Research Tool : It serves as a valuable tool in biochemical studies aimed at understanding enzyme mechanisms and carbohydrate metabolism. The compound has shown effectiveness against β-galactosidases from multiple sources, including rabbit kidney and brain, sheep kidney, and the snail Helicella ericetorum .

- Mechanism of Action : The inhibition occurs due to the structural similarity of this compound to the natural substrate's transition state during enzymatic hydrolysis. This competitive inhibition can modulate metabolic pathways involving galactose metabolism .

Modulation of IGF-II Signaling

Recent studies suggest that this compound may also influence insulin-like growth factor II (IGF-II) signaling pathways. While it inhibits β-galactosidase activity, it does not affect the binding affinity of IGF-II to its receptor. This property indicates potential therapeutic applications in regulating growth factor signaling without disrupting glycosylation processes .

Research Findings and Case Studies

Several studies have explored the biological activities and applications of this compound:

-

Enzyme Inhibition Studies :

- A study demonstrated that this compound effectively inhibited β-galactosidase activity in various tissues, providing insights into its utility in metabolic research .

- Comparative analysis highlighted its potency relative to other known inhibitors, establishing a benchmark for future enzyme kinetics studies.

-

Microbial Metabolism :

- Research involving gut microbiota has shown that this compound can be utilized by specific bacterial strains, influencing their metabolic profiles and substrate utilization patterns .

- In one experiment, gut microbes from chickens adapted to different altitudes showed varying degrees of substrate utilization, with D-galactonic acid being among the highly utilized substrates .

-

Potential Health Benefits :

- The compound's role in modulating IGF-II signaling suggests possible implications for growth regulation and metabolic disorders. Further investigation is warranted to explore its therapeutic potential in conditions related to insulin resistance and growth factor dysregulation.

Data Table: Summary of Biological Activities

Scientific Research Applications

Scientific Research Applications

1. Enzyme Inhibition Studies

D-Galactonic acid, gamma-lactone is extensively used as an inhibitor for studying β-galactosidase activity across different biological systems. This enzyme plays a critical role in carbohydrate metabolism, and the lactone mimics the substrate's transition state during hydrolysis, providing insights into enzyme kinetics and mechanisms.

2. Metabolic Engineering

In metabolic engineering, this compound serves as a precursor for synthesizing L-ascorbic acid (vitamin C). Research has shown that engineered strains of Aspergillus niger can convert D-galacturonic acid into L-ascorbic acid using this compound as a starting material. This application highlights its potential in producing valuable metabolites from agricultural waste .

3. Food Industry Applications

this compound is also explored for its potential use as a food additive. Its properties may contribute to food preservation and flavor enhancement due to its interactions with other compounds in food matrices.

Case Studies

1. β-Galactosidase Inhibition

A study investigated the inhibitory effects of this compound on β-galactosidase from various sources. The results demonstrated that this compound effectively reduced enzyme activity in a dose-dependent manner, indicating its utility in understanding enzyme regulation and potential therapeutic applications.

2. L-Ascorbic Acid Production

In another research project focused on metabolic pathways in fungi, engineered strains of A. niger were developed to utilize D-galacturonic acid for L-ascorbic acid production. The study achieved product titers up to 170 mg/l, showcasing the efficiency of utilizing D-galactonic acid derivatives in bioprocesses aimed at producing high-value compounds from low-cost substrates like citrus peels .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Enzyme Studies | Inhibitor for β-galactosidase; aids in understanding enzyme kinetics |

| Metabolic Engineering | Precursor for L-ascorbic acid production; utilized by engineered A. niger strains |

| Food Industry | Potential food additive for preservation and flavor enhancement |

| Chemical Reactions | Participates in various biochemical reactions due to its lactone structure |

Conc

Q & A

Q. What are the validated methods for synthesizing D-galactonic acid gamma-lactone, and how can purity be optimized?

Answer:

D-Galactonic acid gamma-lactone is synthesized via the reduction of D-galacturonic acid using sodium borohydride under alkaline conditions (pH 8.5–9.0). Key steps include:

- Neutralizing D-galacturonic acid with NaOH, followed by gradual borohydride addition under stirring.

- Acidification with acetic acid to quench excess borohydride.

- Precipitation using barium acetate and ethanol, followed by ion-exchange resin treatment to remove barium ions.

- Final recrystallization from absolute ethanol to enhance purity .

Purity optimization requires strict pH control during reduction, rigorous removal of metal ions (e.g., via chelation resins), and multiple recrystallization cycles to eliminate residual sugars or byproducts.

Q. How can D-galactonic acid gamma-lactone be utilized to differentiate bacterial serogroups in microbial studies?

Answer:

This compound serves as a carbon source in metabolic profiling assays to distinguish bacterial strains. For example:

- O145 STEC strains : Differentiation from O26, O103, and O111 is improved by combining dulcitol, β-hydroxybutyric acid, and D-galactonic acid gamma-lactone in Biolog EcoPlate assays .

- O157 STEC strains : Pairing with p-hydroxyphenyl acetic acid, glycolic acid, and L-lyxose enhances specificity .

Methodology : Use Biolog phenotypic microarrays or carbon utilization assays, monitoring respiratory activity via tetrazolium dye reduction. Validate results with genomic data (e.g., presence of dgo operon for galactonate metabolism) .

Q. What experimental controls are critical when analyzing metabolic utilization of D-galactonic acid gamma-lactone in bacterial isolates?

Answer:

- Negative controls : Use carbon-free media to rule out endogenous substrate interference.

- Positive controls : Include strains with confirmed dgo operon (e.g., Salmonella Mbandaka) to validate assay conditions .

- Technical replicates : Assess reproducibility across multiple plates.

- Genomic validation : Perform BLASTp to confirm presence of gluconolactonase (EC 3.1.1.25) or other pathway-specific enzymes .

Q. How do thermodynamic properties of D-galactonic acid gamma-lactone inform its stability in aqueous solutions?

Answer:

The compound’s heat of combustion (−235 kcal/mol) and formation energy indicate moderate stability in aqueous media. Hydrolysis of the gamma-lactone ring is pH-dependent:

- Acidic conditions : Accelerated ring-opening to form D-galactonic acid.

- Neutral/basic conditions : Slower hydrolysis, but storage at 4°C in anhydrous ethanol minimizes degradation .

Analytical validation : Use HPLC with refractive index detection or NMR (monitor lactone-specific peaks at δ 4.5–5.5 ppm) to quantify stability .

Q. What contradictions exist in microbial utilization data for D-galactonic acid gamma-lactone, and how can they be resolved?

Answer:

Contradictions :

- Strains lacking the dgo operon (e.g., Salmonella Derby) show no respiratory response, while operon-positive strains (e.g., Salmonella Mbandaka) metabolize it efficiently .

- False positives may arise in O26 and O103 STEC strains due to alternative lactonases .

Resolution strategies : - Combine phenotypic assays with genomic screening (e.g., PCR for dgoK/dgoT genes).

- Cross-validate with alternative carbon sources (e.g., dulcitol for O145) to reduce ambiguity .

Q. What advanced techniques are recommended for structural characterization of D-galactonic acid gamma-lactone derivatives?

Answer:

- Mass spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm molecular ions (e.g., [M+H]⁺ at m/z 177.1 for the lactone) .

- X-ray crystallography : Resolve lactone ring conformation and hydrogen-bonding networks (e.g., gamma-lactone’s 5-membered ring vs. delta-lactone isomers) .

- FT-IR : Identify lactone-specific C=O stretches (~1770 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. How can researchers address data gaps in toxicity and environmental fate studies for D-galactonic acid gamma-lactone?

Answer:

- Analog studies : Use gluconic acid delta-lactone (CAS 90-80-2) as a read-across analog for ecotoxicity endpoints (e.g., biodegradation, aquatic toxicity) .

- In silico modeling : Apply QSAR tools like EPI Suite to predict biodegradability (e.g., BIOWIN score >3.0 suggests rapid breakdown) .

- Microcosm assays : Test soil or water samples for microbial mineralization using ¹⁴C-labeled lactone .

Q. What role does D-galactonic acid gamma-lactone play in plant-pathogen interactions?

Answer:

In plant systems, this lactone is a degradation product of pectin (via D-galacturonic acid) and may act as a pathogen-associated molecular pattern (PAMP).

Methodology :

- Metabolomic profiling : Use GC-MS or LC-MS to track lactone accumulation in infected tissues .

- Gene knockout studies : Silence microbial lactonases (e.g., dgoD) to assess virulence changes .

Q. How can researchers mitigate interference from D-galacturonic acid in assays targeting D-galactonic acid gamma-lactone?

Answer:

- Chromatographic separation : Use HILIC columns (e.g., Waters Acquity BEH Amide) to resolve lactone and acid peaks .

- Enzymatic digestion : Pre-treat samples with galacturonic acid reductase to convert residual acid to non-interfering products .

Q. What are the implications of stereochemical configuration on the biological activity of D-galactonic acid gamma-lactone?

Answer:

The D-configuration is critical for enzyme recognition (e.g., gluconolactonase activity).

Comparison with Similar Compounds

Comparison with Structurally Similar γ-Lactones

Enzymatic Specificity and Substrate Activity

D-Galactonic acid, γ-lactone exhibits distinct enzymatic interactions compared to its isomers and analogs. Key findings include:

Key Insights :

- Steric and stereochemical factors dictate substrate specificity. For instance, GLDase exclusively oxidizes L-galactono-γ-lactone, while D-galactonic acid, γ-lactone remains inactive due to its D-configuration .

- Metabolic dead-ends occur in organisms lacking specific pathways. Salmonella Derby cannot utilize D-galactonic acid, γ-lactone due to the absence of the dgo operon, unlike Salmonella Mbandaka .

Microbial Utilization and Ecological Roles

D-Galactonic Acid, γ-Lactone:

- Soil Microbes: Acts as a carbon source in lignocellulose degradation, enhancing lignin removal when converted to D-galactonic acid .

- Pathogen Differentiation : Used to distinguish E. coli O145 and O157 strains in metabolic profiling .

- Yeast Metabolism : Produced strain-specifically by Kluyveromyces marxianus M83, likely due to genetic variability in lactone synthesis pathways .

Analogous Compounds:

- D-Glucono-γ-lactone: Widely used in food and pharmaceuticals as a slow-acting acidulant.

- L-Mannono-γ-lactone: Involved in ascorbate synthesis in certain plants but lacks reported microbial utilization .

Data Tables

Table 1: Structural and Metabolic Comparison

Table 2: Industrial Relevance

| Parameter | D-Galactonic Acid, γ-Lactone | D-Glucono-γ-Lactone |

|---|---|---|

| Market Readiness | Emerging (academic focus) | Established |

| Key Sector | Biorefineries, agriculture | Food, pharmaceuticals |

Preparation Methods

Chemical Synthesis Methods

Sodium Borohydride Reduction of D-Galacturonic Acid

The reduction of D-galacturonic acid to D-galactonic acid γ-lactone using sodium borohydride (NaBH₄) under alkaline conditions is a widely documented method. Key steps include:

-

Neutralization : D-Galacturonic acid is dissolved in aqueous NaOH (pH 8.5–9.0) to deprotonate the carboxyl group.

-

Reduction : NaBH₄ is added incrementally to reduce the carbonyl group to a hydroxyl group, forming D-galactonic acid.

-

Lactonization : Acidification with acetic acid induces intramolecular esterification, yielding the γ-lactone.

-

Purification : Barium acetate precipitation removes borate byproducts, followed by recrystallization from absolute ethanol to achieve >95% purity.

Optimization Notes :

-

pH control during reduction minimizes side reactions (e.g., over-reduction or decomposition).

-

Recrystallization cycles are critical for removing residual sugars, with yields averaging 65–75%.

Dehydrative Cyclization with Gas Sparging

A patent-pending method employs dehydrative cyclization of D-galactonic acid in aqueous solvent systems, using inert gas sparging (e.g., nitrogen) to remove water and shift equilibrium toward lactone formation .

Procedure :

-

Solvent Preparation : A mixture of water and non-aqueous solvents (e.g., ethanol) is used to dissolve D-galactonic acid (10–90% solids) .

-

Cyclization : Heating to 80–100°C under nitrogen flow facilitates lactonization, with gas sparging accelerating water removal .

-

Isolation : The product is crystallized by cooling, achieving 80–85% yield with 98% purity .

Advantages :

Silane Protection-Deprotection Approach

A novel method from Chinese patent CN110759941A uses silane reagents to protect hydroxyl groups, enabling selective γ-lactonization :

Steps :

-

Protection : D-Glucolactone reacts with trimethylsilyl chloride (TMSCl) in the presence of DMAP (4-dimethylaminopyridine) and excess NaOH (4.5 equivalents) at −5–25°C .

-

Crystallization : The silylated intermediate is purified via n-heptane crystallization .

-

Deprotection : Acidic hydrolysis (e.g., HCl or CF₃COOH) removes silane groups, yielding D-galactonic acid γ-lactone .

Performance :

-

Yield : 82–90%, significantly higher than traditional methods (48.8%) .

-

Purity : >99% by HPLC, attributed to selective crystallization .

Enzymatic and Biocatalytic Methods

Aldonolactonase-Catalyzed Lactonization

Enzymes such as rEgALase (recombinant Euglena gracilis aldonolactonase) catalyze the conversion of D-galactonic acid to its γ-lactone with high specificity :

Conditions :

Applications :

-

Bioreactors using immobilized rEgALase achieve 90% conversion in 2 hours .

-

Compatible with microbial fermentation systems for in situ lactone production .

Engineered Saccharomyces cerevisiae Pathways

Metabolic engineering of S. cerevisiae enables co-utilization of D-galacturonic acid and sorbitol to produce D-galactonic acid γ-lactone via NADPH-dependent reductases :

Strain Design :

-

Reductase : Trichoderma reesei Gar1 (TrGar1) engineered for NADH preference .

-

Co-Substrate : Sorbitol oxidation generates NADH, driving lactonization .

Performance :

Industrial-Scale Production Techniques

Continuous Flow Reactors

Gas-sparged dehydrative cyclization (Section 1.2) is adapted for continuous production:

Parameters :

Hybrid Chemical-Enzymatic Processes

Combining chemical synthesis (Section 1.3) with enzymatic purification steps reduces energy consumption:

Example :

-

Silane-protected intermediates are enzymatically deprotected using lipases, cutting processing time by 40% .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| NaBH₄ Reduction | 65–75 | 95 | Moderate | 50–60 |

| Gas Sparging | 80–85 | 98 | High | 12–15 |

| Silane Protection | 82–90 | 99 | High | 20–25 |

| Enzymatic (rEgALase) | 90 | 98 | Low | 80–100 |

Key Findings :

Properties

IUPAC Name |

5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2782-07-2, 6322-07-2, 1668-08-2, 26301-79-1 | |

| Record name | D-galactono-1,4-lactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC34392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25282 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mannonic acid, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Galactonic acid, .gamma.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.